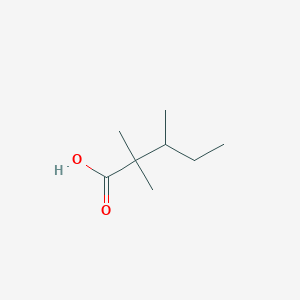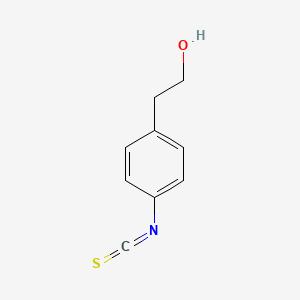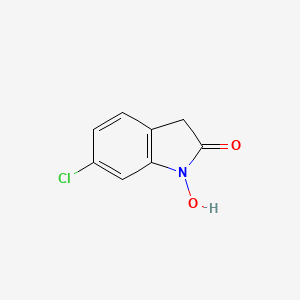![molecular formula C14H8N4S2 B12009001 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound with a fused thiazole-thiazole structure. This compound is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, which makes it an attractive candidate for various applications in organic electronics and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of thioamides. One classical method is the Jacobsen cyclization, where thioamides undergo cyclization to form the thiazolo[5,4-d]thiazole core . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
科学研究应用
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its electron-deficient nature allows it to participate in electron transfer processes, making it effective in applications like fluorescence sensing and organic electronics . The compound’s rigid planar structure facilitates efficient π-π stacking interactions, which are crucial for its function in materials science .
相似化合物的比较
Similar Compounds
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
- 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole
Uniqueness
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole stands out due to its unique combination of high oxidative stability, electron-deficient nature, and rigid planar structure. These properties make it particularly suitable for applications in organic electronics and materials science, where efficient electron transfer and strong intermolecular interactions are essential .
属性
分子式 |
C14H8N4S2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
2,5-dipyridin-3-yl-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C14H8N4S2/c1-3-9(7-15-5-1)11-17-13-14(19-11)18-12(20-13)10-4-2-6-16-8-10/h1-8H |
InChI 键 |
TWKMGKATSXDDNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)N=C(S3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxy-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12008926.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12008956.png)
methanone](/img/structure/B12008957.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008970.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12008975.png)

![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
